molecular formula C8H8BrNO2 B1284082 2-Amino-4-bromo-3-methylbenzoic acid CAS No. 129833-29-0

2-Amino-4-bromo-3-methylbenzoic acid

Cat. No. B1284082
CAS RN: 129833-29-0
M. Wt: 230.06 g/mol
InChI Key: HTSCYFVXSZXFFV-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-bromo-3-methylbenzoic acid is closely related to the compounds studied in the provided papers, which include various substituted benzoic acids and their derivatives. These compounds are of interest due to their molecular conformation, vibrational and electronic transition analysis, and potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-bromobenzoic acid methyl ester, involves the slow evaporation solution growth technique at room temperature, as mentioned in the study of its methyl ester derivative . This technique is commonly used for the growth of organic crystals and could potentially be adapted for the synthesis of 2-Amino-4-bromo-3-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as single-crystal X-ray diffraction . For instance, the structure of 2-amino-3-methylbenzoic acid was determined to be monoclinic with space group P21/c . These findings provide insights into the possible molecular structure of 2-Amino-4-bromo-3-methylbenzoic acid, which may also crystallize in a similar fashion.

Chemical Reactions Analysis

The chemical behavior of these compounds can be inferred from their vibrational spectra and frontier molecular orbital analysis. For example, the formation of hydrogen bonds was investigated using Natural Bond Orbital (NBO) calculations for 2-amino-5-bromobenzoic acid methyl ester . Such analyses are crucial for understanding the reactivity and interaction of 2-Amino-4-bromo-3-methylbenzoic acid with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic methods. The FT-IR, FT-Raman, and UV spectra provide information on the vibrational and electronic properties . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques and offer predictions on properties like heat capacity, entropy, and enthalpy changes . These studies are relevant for a comprehensive understanding of the physical and chemical properties of 2-Amino-4-bromo-3-methylbenzoic acid.

Scientific Research Applications

Thermodynamic Properties

The thermodynamic properties of halogenbenzoic acids, including isomers of bromo-methylbenzoic acids, have been studied to understand their structure-property relationships. This research provides insights into specific interactions in the liquid and crystal phases of these compounds, which are useful for assessing the solubility of sparingly soluble drugs (Zherikova et al., 2016).

Solubility and Solvent Effects

Research on 2-amino-3-methylbenzoic acid, closely related to 2-amino-4-bromo-3-methylbenzoic acid, focuses on its solubility in various solvents. This is crucial for its purification process. The study explores solubility in different solvents and temperatures, providing a model to estimate solubility in various conditions, relevant for chemical and pharmaceutical applications (Zhu et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, the formation of cocrystals involving compounds like 2-amino-3-bromopyridine with methylbenzoic acids, including 4-methylbenzoic acid, has been studied. These cocrystals have potential applications in designing new materials with desired physical and chemical properties (Thanigaimani et al., 2016).

Photodynamic Therapy

Compounds structurally similar to 2-amino-4-bromo-3-methylbenzoic acid are used in the synthesis of zinc phthalocyanine derivatives. These derivatives show potential in photodynamic therapy applications, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Molecular and Crystal Structure Analysis

The molecular structure, vibrational spectra, and other properties of related compounds like 2-amino-5-bromo-benzoic acid methyl ester have been investigated. Such studies are significant for understanding the molecular dynamics and hydrogen bonding interactions, which are crucial in materials science and drug design (Balamurugan et al., 2015).

DNA Binding Properties

Studies on Schiff base ligands derived from compounds similar to 2-amino-4-bromo-3-methylbenzoic acid demonstrate their potential in interacting with DNA. This is relevant in the development of new pharmaceuticals and in understanding the mechanisms of drug-DNA interactions (Jamshidvand et al., 2018).

Safety and Hazards

This compound should be handled with care. It is recommended to keep it in a dark place, under an inert atmosphere, at room temperature . For safety reasons, it is advised to avoid ingestion and inhalation, and to wear personal protective equipment when handling this compound .

Mechanism of Action

properties

IUPAC Name

2-amino-4-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSCYFVXSZXFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564998
Record name 2-Amino-4-bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-3-methylbenzoic acid

CAS RN

129833-29-0
Record name 2-Amino-4-bromo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

H2O2 (37%, 9.5 mL, 0.075 mol) in H2O (83 mL) is slowly added to a solution of 6-Bromo-7-methyl-1H-indole-2,3-dione (8.4 g, 0.035 mol) and NaOH (9.6 g, 0.24 mol) in H2O (185 mL) then stirred at room temperature for 1 h, After reaction, the mixture is filtered and the solid is dried under vacuum to give product.
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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